molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

Cat. No. B600793
CAS RN: 61903-30-8
M. Wt: 277.09
InChI Key:
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Description

4-Hydroxycyclophosphamide is in the class of oxazaphosphorine compounds. It is the main, active metabolite of cyclophosphamide and of mafosfamide after they are partially metabolized by cytochrome P450 . It is a phosphorodiamide that consists of 2-amino-1,3,2-oxazaphosphinan-4-ol 2-oxide having two 2-chloroethyl groups attached to the exocyclic nitrogen .


Synthesis Analysis

Cyclophosphamide’s metabolites, namely 4-hydroxycyclophosphamide and acrolein, are the main cause of toxicity. 4-Hydroxycyclophosphamide can cross cellular membranes and be transformed into acrolein and phosphoramide mustard, assuming a double harmful effect .


Molecular Structure Analysis

The molecular formula of 4-Hydroxycyclophosphamide is C7H15Cl2N2O3P. Its average mass is 277.085 Da and its monoisotopic mass is 276.019745 Da .


Chemical Reactions Analysis

4-Hydroxycyclophosphamide is partially tautomerized into aldophosphamide, which easily enters live cells. It is then partially detoxified into inactive carboxycyclophosphamide by the enzyme ALDH, but partially is hydrolyzed by another cell’s enzyme phosphatase to the two directly cytotoxic metabolites - phosphoramide mustard and acrolein .


Physical And Chemical Properties Analysis

4-Hydroxycyclophosphamide has a molar mass of 277.08 g·mol −1 . More detailed physical and chemical properties might require specific experimental measurements or computations which are not available in the current resources.

Scientific Research Applications

  • Pharmacokinetics in Patients with Glomerulonephritis : 4-Hydroxycyclophosphamide's pharmacokinetics were examined in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. The study found that clinical and pharmacogenetic covariates alter the disposition of cyclophosphamide and 4-Hydroxycyclophosphamide, which could impact clinical efficacy (Joy et al., 2012).

  • Analysis in Human Blood : A method was developed to analyze 4-Hydroxycyclophosphamide in human blood, providing a sensitive, selective, reproducible, and accurate assay for monitoring infusion pharmacokinetics in clinical trials (Wright et al., 1995).

  • Enhancing Apoptotic Cell Death : In murine vascular endothelial cells, 4-Hydroxycyclophosphamide enhanced TNF-alpha-induced apoptotic cell death, suggesting its potential use in limiting inflammatory processes (Ohtani et al., 2006).

  • Influence on Human Lymphocyte Immunoglobulin Biosynthesis : 4-Hydroxycyclophosphamide was shown to inhibit T cell-dependent and direct B cell humoral responses in human lymphocytes, indicating its immunomodulating effects (Górski et al., 1983).

  • Pharmacokinetics and Enzyme Influence : A study on the effects of polymorphisms of drug metabolizing enzymes on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide highlighted the impact of genetic variations on drug efficacy and toxicity (Ekhart et al., 2008).

  • Metabolism in Rat Hepatocytes : Research on cyclophosphamide metabolism in isolated rat hepatocytes showed that 4-Hydroxycyclophosphamide is a major product of primary oxidative metabolism, providing insights into its metabolic pathways (Bates et al., 1981).

  • Activation Mechanism : A study detailed the mechanism of activation of 4-Hydroxycyclophosphamide, contributing to the understanding of how it is converted to cytotoxic metabolites (Borch & Millard, 1987).

  • Pharmacokinetics/Pharmacodynamics in Cancer Patients : The effects of genetic polymorphisms on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide, as well as their impact on pharmacodynamics in cancer patients, were evaluated, demonstrating significant interindividual differences (Nakajima et al., 2007).

Safety And Hazards

When handling 4-Hydroxycyclophosphamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future studies could focus on shedding light on the cardiotoxic mechanisms of cyclophosphamide and its main biotransformation products, through classic and metabolomics studies . Additionally, the development of new generation of Oxazaphosphorine Cytostatics could be a potential future direction .

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANONBLIHMVXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960669
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclophosphamide

CAS RN

40277-05-2
Record name 4-Hydroxycyclophosphamide
Source CAS Common Chemistry
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Record name 4-Hydroxycyclophosphamide
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Record name 40277-05-2
Source DTP/NCI
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Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS
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Record name 4-Hydroxycyclophosphamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013856
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Citations

For This Compound
3,270
Citations
RF Borch, JA Millard - Journal of medicinal chemistry, 1987 - ACS Publications
4-Hydroxycyclophosphamide (2/3) of unknown stereochemistry is the initial metabolite formed after administration of cyclophosphamide (1). Ultimate conversion to the cytotoxic …
Number of citations: 70 pubs.acs.org
MS Joy, M La, J Wang, AS Bridges, Y Hu… - British journal of …, 2012 - Wiley Online Library
… targets for 4-hydroxycyclophosphamide. The primary objective of this study was to describe the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in patients …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
LW Anderson, TL Chen, OM Colvin, LB Grochow… - Clinical cancer research …, 1996 - AACR
Using a recently developed gas chromatography and mass spectrometry method to determine whole-blood cyclophosphamide (CP) and 4-hydroxycyclophosphamide/…
Number of citations: 68 aacrjournals.org
C Ekhart, A Gebretensae, H Rosing… - … of Chromatography B, 2007 - Elsevier
… of cyclophosphamide and 4-hydroxycyclophosphamide in … Because 4-hydroxycyclophosphamide is not stable in plasma… ng/mL for 4-hydroxycyclophosphamide. Accuracies as well as …
Number of citations: 58 www.sciencedirect.com
BF Hales - Cancer research, 1982 - AACR
… activation is hydroxylation to 4-hydroxycyclophosphamide; … to form the unstable intermediate, 4-hydroxycyclophosphamide … some of its active metabolites: 4-hydroxycyclophosphamide; …
Number of citations: 211 aacrjournals.org
TL Chen, MJ Kennedy, LW Anderson, SB Kiraly… - Drug metabolism and …, 1997 - ASPET
… between cyclophosphamide and 4-hydroxycyclophosphamide/… of 4-hydroxycyclophosphamide/aldophosphamide is formation limited; only the fractional 4-hydroxycyclophosphamide/…
Number of citations: 84 dmd.aspetjournals.org
JE Wright, O Tretyakov, LJ Ayash, A Elias… - Analytical …, 1995 - Elsevier
… is 4-hydroxycyclophosphamide. Previously reported methods for determining 4-hydroxycyclophosphamide … derivative was prepared from 4-hydroxycyclophosphamide and analyzed by …
Number of citations: 29 www.sciencedirect.com
NE Sladek, D Doeden, JF Powers, W Krivit - Cancer Treat Rep, 1984 - books.google.com
… for the metabolites 4-hydroxycyclophosphamide and phosphora… Apparent plasma half-life values for 4-hydroxycyclophosphamide … AUC values for 4-hydroxycyclophosphamide and …
Number of citations: 98 books.google.com
JE Low, RF Borch, NE Sladek - Cancer Research, 1982 - AACR
… However, the basis for the relatively favorable ther apeutic index of cyclophosphamide remains obscure; we and others believe that it resides with 4-hydroxycyclophosphamide and/or …
Number of citations: 85 aacrjournals.org
G Zon - Progress in Medicinal Chemistry, 1982 - Elsevier
… of cyclophosphamide’s selective action concerns ‘iminophosphamide’ (9, Figure 4 J ) , a putative metabolite that can arise from either dehydration of 4-hydroxycyclophosphamide or a …
Number of citations: 178 www.sciencedirect.com

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